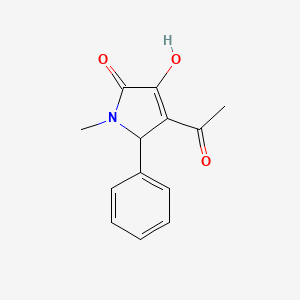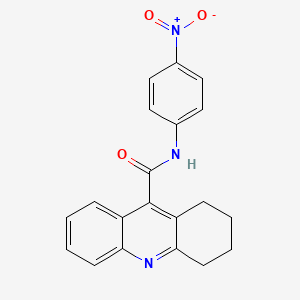![molecular formula C19H23BrO3 B5133249 1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5133249.png)
1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Wirkmechanismus
1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and reduced fat accumulation. In addition, activation of the β3-adrenergic receptor has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.
Biochemical and Physiological Effects:
1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene has been shown to have several biochemical and physiological effects, including increased lipolysis, thermogenesis, energy expenditure, and glucose uptake. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may further contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. However, its potency and efficacy may vary depending on the experimental conditions and animal models used. In addition, the potential for off-target effects and toxicity should be carefully evaluated.
Zukünftige Richtungen
Future research on 1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene should focus on further elucidating its mechanism of action and potential therapeutic applications. In addition, the development of more potent and selective β3-adrenergic receptor agonists may provide new opportunities for the treatment of obesity, diabetes, and other metabolic disorders. Further studies on the anti-inflammatory and anti-oxidant effects of 1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene may also provide new insights into its therapeutic potential.
Synthesemethoden
The synthesis of 1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene involves several steps, including the reaction of 2,5-dimethylphenol with 3-chloropropyl-2-methoxy-4-methylphenol, followed by the reaction of the resulting product with sodium bromide in the presence of sulfuric acid. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and improve glucose tolerance in animal models. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects, which may further contribute to its therapeutic potential.
Eigenschaften
IUPAC Name |
1-bromo-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-13-6-7-17(19(10-13)21-4)22-8-5-9-23-18-12-14(2)16(20)11-15(18)3/h6-7,10-12H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXOVYEUYJOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C(=C2)C)Br)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5133195.png)
![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)

![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5133215.png)
![1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)

![(3R*,4R*)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5133236.png)
![N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)